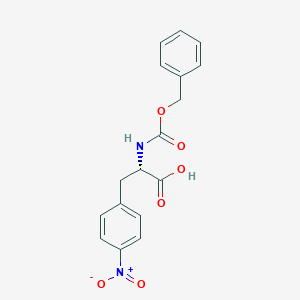

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a 4-nitrophenyl substituent, and a propanoic acid backbone. The Cbz group is widely used in peptide synthesis to protect the α-amino group during coupling reactions . The 4-nitrophenyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and biological interactions. This compound (CAS: 33305-77-0) is utilized in medicinal chemistry research, particularly in the design of enzyme inhibitors and prodrugs .

Properties

IUPAC Name |

(2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORCURAKJUSAHL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477298 | |

| Record name | Cbz-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17224-90-7 | |

| Record name | Cbz-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cbz Protection via Schotten-Baumann Reaction

A modified Schotten-Baumann reaction is utilized to introduce the Cbz group. The amino acid precursor, typically (S)-2-amino-3-(4-nitrophenyl)propanoic acid, is dissolved in a biphasic system of aqueous sodium hydroxide and dichloromethane. Benzyl chloroformate (Cbz-Cl) is added dropwise under vigorous stirring at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, forming the Cbz-protected intermediate. Triethylamine is often added to scavenge HCl, preventing racemization.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane/H₂O (1:1) |

| Temperature | 0–5°C |

| Reagents | Cbz-Cl, NaOH, Triethylamine |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Alternative Protection Strategies

Industrial-scale syntheses employ flow microreactors to enhance mixing efficiency and reduce reaction times. For example, Aromsyn’s proprietary continuous-flow system achieves 95% conversion in <30 minutes by optimizing residence time and reagent stoichiometry.

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Reflux (82°C) |

| Reagents | 4-Nitrobenzyl bromide, Et₃N |

| Reaction Time | 16 hours |

| Yield | 77–87% |

Friedel-Crafts Alkylation

In cases where SNAr is impractical, Friedel-Crafts alkylation using 4-nitrophenylacetyl chloride and AlCl₃ as a catalyst has been reported. This method requires anhydrous conditions and achieves moderate yields (65–70%) but is less favored due to competing side reactions.

Industrial-Scale Production

Continuous-Flow Synthesis

Aromsyn’s industrial method employs a three-stage continuous-flow system:

-

Protection : Cbz-Cl and amino acid are mixed in a micromixer (residence time: 2 minutes).

-

Coupling : The intermediate reacts with 4-nitrobenzyl bromide in a heated tubular reactor (80°C, 10 minutes).

-

Deprotection : Selective removal of the methyl ester using LiOH in a segmented flow reactor.

Advantages

-

95% purity without chromatography

-

Throughput: 5 kg/day per reactor module

Batch Process Optimization

Traditional batch processes use catalytic Pd/C for hydrogenolytic deprotection of the methyl ester. However, this method risks over-reduction of the nitro group. Recent advances employ enzymatic hydrolysis with pig liver esterase, achieving 98% enantiomeric excess (ee) and 90% yield.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (ethyl acetate/hexanes, 3:7) remains the gold standard for laboratory-scale purification. Industrial processes replace this with crystallization from ethanol/water mixtures, reducing solvent costs.

Analytical Data

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O)

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.6 Hz, 2H, Ar-H), 7.35–7.28 (m, 5H, Cbz-H), 5.10 (s, 2H, CH₂Ph), 4.65 (dd, J=8.2, 4.9 Hz, 1H, α-CH), 3.12 (dd, J=14.1, 4.9 Hz, 1H, β-CH₂), 2.98 (dd, J=14.1, 8.2 Hz, 1H, β-CH₂).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Batch SNAr | 77–87 | 95 | Moderate | 120 |

| Continuous-Flow | 95 | 99 | High | 85 |

| Enzymatic Hydrolysis | 90 | 98 | Low | 200 |

Challenges and Solutions

Racemization Control

The α-hydrogen of the amino acid is prone to racemization under basic conditions. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in cancer progression and inflammation .

Peptide Synthesis

This compound is utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) group acts as a protective group for the amino functionality during peptide assembly, facilitating the introduction of the 4-nitrophenyl moiety which can enhance the peptide's pharmacological properties .

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for certain proteases. These studies often focus on understanding the binding affinity and specificity of the compound towards target enzymes, which is crucial for drug design .

Substrate Analog in Biochemical Pathways

In biochemical assays, this compound is used as a substrate analog to study metabolic pathways involving amino acids. Its structural similarity to natural substrates allows researchers to investigate enzyme kinetics and mechanisms of action in metabolic processes .

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-nitrophenyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:

Electronic Effects :

Physicochemical Properties

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid, commonly referred to as Cbz-4-nitrophenylalanine, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 334497-29-9

- Molecular Weight : 344.32 g/mol

The compound features a benzyloxycarbonyl (Cbz) group attached to the amino acid backbone, which influences its solubility and biological interactions.

1. Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory activity against various enzymes:

- Monoamine Oxidase (MAO) : This compound has been studied for its potential as a selective inhibitor of MAO-B, which is implicated in neurodegenerative diseases. Studies have shown that similar compounds can achieve IC values in the low micromolar range, suggesting that this compound may exhibit comparable activity .

- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated inhibition of AChE, which is crucial for neurotransmission. The inhibition of AChE can enhance cholinergic signaling, potentially benefiting cognitive function .

2. Antibacterial Activity

The compound's structural analogs have shown promising antibacterial properties. For instance, derivatives of Cbz-4-nitrophenylalanine have been tested against various gram-positive and gram-negative bacteria:

- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values in the range of 1–8 µM against resistant strains, indicating strong antibacterial potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By selectively inhibiting enzymes like MAO and AChE, the compound alters neurotransmitter levels in the brain, which can influence mood and cognitive functions.

- Membrane Permeabilization : Some derivatives have been shown to disrupt bacterial cell membranes rapidly, leading to cell death. This mechanism is particularly effective against resistant strains of bacteria .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of Cbz-4-nitrophenylalanine in a model of oxidative stress. The compound significantly reduced neuronal cell death and oxidative damage in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various Cbz derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the Cbz group enhanced the antibacterial activity, with some compounds achieving MIC values as low as 1 µM .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.